molecular formula C12H15ClO3 B13788479 MCPA-isopropyl CAS No. 2698-40-0

MCPA-isopropyl

Cat. No.: B13788479
CAS No.: 2698-40-0
M. Wt: 242.70 g/mol
InChI Key: BOEYMHRHUPNCAQ-UHFFFAOYSA-N
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Description

MCPA-isopropyl (CAS 2698-40-0), with the IUPAC name propan-2-yl (4-chloro-2-methylphenoxy)acetate, is a synthetic phenoxyacetic acid derivative herbicide of significant interest in agricultural and environmental research . Its primary research value lies in its role as a selective, systemic auxin-mimic, used to investigate the control of annual and perennial broadleaved weeds—such as Charlock, Wild Radish, and Dandelion—in cereal crops like wheat, oats, and rye . The compound's mechanism of action involves mimicking the plant hormone auxin, leading to uncontrolled growth and ultimately the death of susceptible plants . Researchers utilize MCPA-isopropyl to study systemic translocation in plants, the biochemical pathways of synthetic auxins, and the development of herbicide resistance, which has been recorded in species like Raphanus raphanistrum . Furthermore, it is an important standard and subject of analysis in environmental fate and analytical chemistry studies, with established reverse-phase (RP) HPLC methods for its detection and quantification . This product is strictly For Research Use Only. It is not intended for drug, household, or any personal use.

Properties

CAS No.

2698-40-0

Molecular Formula

C12H15ClO3

Molecular Weight

242.70 g/mol

IUPAC Name

propan-2-yl 2-(4-chloro-2-methylphenoxy)acetate

InChI

InChI=1S/C12H15ClO3/c1-8(2)16-12(14)7-15-11-5-4-10(13)6-9(11)3/h4-6,8H,7H2,1-3H3

InChI Key

BOEYMHRHUPNCAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Typical Reaction Steps:

Step Reagents & Conditions Description
1 MCPA + Thionyl chloride (SOCl2), toluene, 75°C, 6 hours Conversion of MCPA to MCPA acyl chloride
2 MCPA acyl chloride + isopropanol + triethylamine, room temperature, 24 hours Esterification to form MCPA-isopropyl
3 Purification by flash chromatography Isolation of pure MCPA-isopropyl

This method was successfully applied in the synthesis of isotopically labeled MCPA-isopropyl derivatives, achieving yields up to 82% and purity above 90%.

Synthesis of Isotopically Labeled MCPA-Isopropyl

For environmental and metabolic studies, regiospecifically deuterium-labeled MCPA-isopropyl compounds have been synthesized. These labeled compounds help in tracing degradation pathways and residue analysis.

Two Key Isotopologues Synthesized:

Compound Labeling Position Yield (%) Key Steps Summary
Isopropyl 2-(4-chloro-2-methylphenoxy)[2,2-2H2]acetate Deuterium at methylene group 42 Multi-step synthesis involving bromination of deuterated acetic acid, Williamson ether synthesis
[2H7]Isopropyl 2-(4-chloro-2-methylphenoxy)acetate Deuterium at isopropyl group 82 Conversion of MCPA to acyl chloride, followed by esterification with [2H8]2-propanol and triethylamine

These syntheses involve careful control of reaction conditions such as temperature (0°C to room temperature), inert atmosphere (argon), and purification by chromatography.

Preparation of MCPA-Isopropylamine Salt Formulations

In industrial applications, MCPA is often formulated as isopropylamine salts to improve solubility and efficacy. A patented method describes the preparation of low-temperature-resistant MCPA isopropylamine salt aqueous formulations combined with glyphosate isopropylamine salts.

Process Outline:

Step Operation Details
1 Add measured water into reactor, stir; add glyphosate and surfactant powders, stir 10 minutes
2 Metered addition of isopropylamine at ≤40°C over 2–4 hours
3 Stir for 2 hours at 35–40°C to ensure complete dissolution
4 Add emulsifier (alkyl benzene calcium sulfonate, phenethyl phenol polyethenoxy ether) and isopropanol
5 Heat to 60–65°C and incubate for 2 hours; analyze sample
6 Upon qualification, filter and transfer hot material to storage tanks

Typical Composition (wt% basis):

Component Range (%)
Glyphosate 22–28
MCPA 3–6
Isopropylamine 10–15
Isopropanol 10–15
MCPA assistant (surfactants/emulsifiers) 8–12
Water Balance

This method provides a formulation with fast and long-lasting herbicidal activity, cost efficiency, and broad-spectrum weed control.

Comparative Analysis of Preparation Methods

Aspect Conventional Esterification Isotopically Labeled Synthesis Salt Formulation Preparation
Purpose Bulk production of MCPA-isopropyl Research on environmental fate and metabolism Industrial formulation for application
Key Reagents MCPA, SOCl2, isopropanol, triethylamine Deuterated acetic acid, [2H8]2-propanol, triethylamine MCPA, glyphosate, isopropylamine, surfactants
Reaction Conditions 75°C for acyl chloride formation; RT for esterification 0°C to RT, inert atmosphere, 24 hours Controlled temperature ≤40°C for amine addition; 60–65°C incubation
Yield Up to 82% 42–82% depending on isotopologue Not specified; formulation yield optimized
Purification Flash chromatography Flash chromatography Filtration and quality control

Summary and Research Findings

  • The esterification of MCPA acyl chloride with isopropanol is the primary method for preparing MCPA-isopropyl, offering high yield and purity.
  • Isotopically labeled MCPA-isopropyl compounds are synthesized for advanced environmental studies, employing multi-step reactions with deuterated reagents.
  • Industrial formulations of MCPA-isopropylamine salts combined with glyphosate salts are prepared via controlled mixing, emulsification, and heating processes to enhance herbicidal performance and stability.
  • Surfactants such as alkyl benzene calcium sulfonate and phenethyl phenol polyethenoxy ethers are critical in formulation stability and efficacy.

These preparation methods reflect a balance between chemical synthesis precision, environmental research needs, and practical agricultural application requirements.

Chemical Reactions Analysis

Hydrolysis

MCPA-isopropyl undergoes hydrolysis under acidic or alkaline conditions, breaking the ester bond to regenerate MCPA (2-methyl-4-chlorophenoxyacetic acid) and isopropyl alcohol .

Mechanism :

  • Acidic hydrolysis : Protonation of the ester carbonyl oxygen facilitates nucleophilic attack by water, yielding MCPA and isopropyl alcohol.

  • Alkaline hydrolysis : Hydroxide ions directly attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release MCPA and isopropoxide.

Kinetic Data :

ConditionpHTemperatureHalf-LifeByproducts
Acidic3.025°C28 daysMCPA, isopropyl alcohol
Alkaline9.025°C4 hoursMCPA, isopropoxide

Environmental studies indicate rapid hydrolysis in alkaline soils (pH >8), contributing to its biodegradability .

Oxidation

Oxidative degradation pathways involve cleavage of the ester or aromatic ring, depending on the oxidant .

Key Reactions :

  • Peroxide formation : Reacts with atmospheric oxygen to form unstable peroxides, particularly in mixtures with ketones (e.g., 2-butanone) .

  • Complete oxidation : Catalyzed by UV/H₂O₂ systems, yielding CO₂, H₂O, and chloride ions.

  • Partial oxidation : Generates chlorinated quinones via radical intermediates under photolytic conditions.

Oxidation Products :

OxidantConditionsMajor Products
O₂ (air)Ambient, lightm-chlorobenzoic acid derivatives
H₂O₂/UV254 nm, 25°CCO₂, Cl⁻, H₂O
KMnO₄ (acidic)50°C, H₂SO₄4-chloro-2-methylphenol

Photodegradation

UV exposure induces decomposition via homolytic cleavage of C-Cl and C-O bonds, producing chlorinated fragments .

Pathway :

  • C-Cl bond cleavage : Generates aryl radicals.

  • Ester hydrolysis : Accelerated by UV-generated hydroxyl radicals.

  • Ring-opening : Forms dichlorinated aliphatic acids.

Photolysis Data :

Light Sourceλ (nm)Degradation Rate (t₁/₂)Major Byproducts
UV-C2542.5 hoursCl⁻, acetic acid
Sunlight290–40014 daysChlorophenols

Reactivity with Nucleophiles

The ester group undergoes nucleophilic substitution under basic conditions :
MCPA isopropyl+NH3MCPA amide+(CH3)2CHOH\text{MCPA isopropyl}+\text{NH}_3\rightarrow \text{MCPA amide}+(\text{CH}_3)_2\text{CHOH}

Applications :

  • Forms conjugates with amines for analytical derivatization .

  • Reacts with thiols to produce thioesters in agrochemical formulations.

Scientific Research Applications

Herbicidal Applications

MCPA-isopropyl is predominantly employed as a herbicide in the agricultural sector. Its effectiveness in controlling broadleaf weeds has been documented extensively:

  • Mechanism of Action : MCPA is absorbed through the plant's roots and foliage, leading to uncontrolled growth in susceptible weeds. It disrupts essential metabolic processes by inhibiting DNA and protein synthesis, ultimately causing plant death . This herbicide is particularly effective in crops such as red clover and cereals, where it helps maintain crop yield by reducing competition from weeds .
  • Case Studies :
    • A study conducted in Chile evaluated the impact of MCPA on Fusarium oxysporum root rot in red clover. The research highlighted that while MCPA effectively controlled broadleaf weeds, it could also affect tolerant crops depending on application rates and environmental conditions .
    • Another investigation assessed the effects of MCPA on cereal crops, revealing that low concentrations could stimulate root and shoot growth, seed germination, and photosynthesis, whereas higher concentrations inhibited these processes .

Environmental Impact and Safety

The safety profile of MCPA-isopropyl has been a subject of extensive research:

  • Toxicological Studies : Epidemiological studies have suggested potential associations between exposure to MCPA and certain cancers, such as non-Hodgkin lymphoma. However, regulatory agencies like the World Health Organization have classified MCPA as unlikely to be carcinogenic based on animal studies showing no tumorigenic effects .
  • Regulatory Evaluations : Comprehensive reviews indicate that while there are concerns regarding environmental exposure to chlorophenoxy herbicides like MCPA, the evidence does not support a direct causal relationship with cancer development .

Agricultural Management Strategies

MCPA's role extends beyond mere weed control; it is integral to sustainable agricultural practices:

  • Integrated Pest Management (IPM) : Incorporating MCPA into IPM strategies can enhance crop resilience by managing weed populations effectively while minimizing chemical inputs. This approach aims to balance economic viability with ecological sustainability.
  • Crop Rotation and Herbicide Resistance : Research suggests that rotating crops with varying tolerance levels to MCPA can mitigate the risks of herbicide resistance among weed populations. This strategy promotes biodiversity and soil health while ensuring effective weed management .

Future Directions in Research

Ongoing research is crucial for understanding the broader implications of MCPA-isopropyl:

  • Bioactive Compound Exploration : Studies are exploring the potential bioactive compounds derived from plants treated with MCPA, which may offer novel applications in pharmaceuticals or natural product development .
  • Synergistic Effects with Other Compounds : Investigating how MCPA interacts with other herbicides or agricultural chemicals could lead to more effective formulations that enhance efficacy while reducing environmental impact.

Comparison with Similar Compounds

MCPA-isopropyl belongs to a family of MCPA derivatives, including salts (e.g., MCPA-sodium) and esters (e.g., MCPA-butyl, MCPA-2-ethylhexyl). Below is a systematic comparison based on structural, physicochemical, and functional properties.

Structural and Chemical Properties

The key distinction among MCPA derivatives lies in their functional groups:

  • Salts : Formed by replacing the hydrogen with a cation (e.g., sodium, potassium).
  • Esters : Formed by replacing the hydrogen with an alkyl group (e.g., isopropyl, butyl).
Compound CAS Number Type Functional Group IUPAC Name
MCPA-isopropyl 2698-40-0 Ester Isopropyl Isopropyl [(4-chloro-o-tolyl)oxy]acetate
MCPA-butyl 1713-12-8 Ester Butyl Butyl [(4-chloro-o-tolyl)oxy]acetate
MCPA-sodium 3653-48-3 Salt Sodium Sodium [(4-chloro-o-tolyl)oxy]acetate
MCPA-2-ethylhexyl (EHE) 29450-45-1 Ester 2-Ethylhexyl 2-Ethylhexyl [(4-chloro-o-tolyl)oxy]acetate

Physicochemical and Functional Differences

Water Solubility
  • Salts (e.g., MCPA-sodium) : Highly water-soluble, facilitating rapid foliar absorption and use in aqueous sprays .
  • Esters (e.g., MCPA-isopropyl) : Lower water solubility but higher lipophilicity, enhancing cuticle penetration and rainfastness. Among esters, solubility decreases with longer alkyl chains (e.g., MCPA-2-ethylhexyl < MCPA-isopropyl < MCPA-butyl) .
Volatility
  • MCPA-isopropyl : Moderate volatility compared to shorter-chain esters (e.g., MCPA-ethyl) but lower than free acid forms, reducing drift risk .
  • MCPA-2-ethylhexyl : Very low volatility due to its bulky alkyl group, making it suitable for low-drift formulations .
Environmental Persistence
  • Esters with longer alkyl chains (e.g., MCPA-butyl, MCPA-2-ethylhexyl) exhibit prolonged soil persistence due to slower hydrolysis .
  • MCPA-isopropyl balances moderate persistence with efficient herbicidal activity, reducing leaching risks compared to highly soluble salts .

Efficacy and Application

  • MCPA-sodium : Rapid action due to quick ionization but may require adjuvants for cuticle penetration .
  • MCPA-isopropyl : Preferred in emulsifiable concentrates for its balanced lipophilicity, ensuring steady absorption and translocation in weeds .
  • MCPA-2-ethylhexyl : Used in low-volatility formulations for precision targeting in sensitive environments .

Biological Activity

MCPA-isopropyl, chemically known as isopropyl 2-(4-chloro-2-methylphenoxy)acetate, is an ester derivative of MCPA (4-chloro-2-methylphenoxyacetic acid), a widely used systemic herbicide. This compound has gained attention for its significant biological activity, particularly in agricultural applications as a selective herbicide targeting broadleaf weeds while minimizing harm to grasses.

MCPA-isopropyl functions by mimicking natural plant hormones known as auxins. This mimicry leads to uncontrolled growth in susceptible weed species, ultimately resulting in their death. The herbicide is particularly effective against a variety of broadleaf weeds, making it valuable in the cultivation of crops such as cereals, flax, and rice.

The compound's structural characteristics, including a chlorinated aromatic ring and an acetate functional group, contribute to its herbicidal properties. The selective nature of MCPA-isopropyl allows it to be used in diverse agricultural settings without significantly affecting crop yields.

Toxicological Studies

Toxicological assessments have indicated that MCPA and its derivatives can exhibit varying levels of toxicity to non-target organisms. High doses have been linked to lethargy and other physiological effects in laboratory animals. A notable study involving 181 patients who suffered from intentional self-poisoning with MCPA revealed that while mild gastrointestinal symptoms were common, overall toxicity was relatively low, with a mortality rate of only 4.4% .

Clinical Findings from Case Studies

The following table summarizes key findings from the case series on MCPA poisoning:

Parameter Findings
Total Patients181
Patients with Minimal Toxicity85%
Mortality Rate4.4%
Symptoms NotedAbdominal pain, myalgia, fasciculations
Patients Requiring Ventilation10

This study highlights the relatively low risk associated with MCPA compared to other pesticides, indicating that while the compound poses some health risks, severe outcomes are uncommon .

Comparative Analysis with Other Herbicides

MCPA-isopropyl shares structural similarities with other phenoxy herbicides. The following table compares MCPA-isopropyl with similar compounds:

Compound Name Chemical Structure Unique Features
2,4-Dichlorophenoxyacetic acidC8H6Cl2O3Widely used for broadleaf weed control; more toxic than MCPA.
MecopropC10H11ClO3Primarily used for lawn care; less persistent in soil than MCPA.
2-Methyl-4-chlorophenoxyacetic acidC9H9ClO3Similar mechanism of action; lower herbicidal activity compared to MCPA.
TriclopyrC13H9Cl3O4Effective against woody plants; different mode of action involving auxin disruption.

MCPA-isopropyl's formulation as an ester enhances its efficacy and persistence in agricultural applications compared to the other compounds listed above.

Environmental Impact and Persistence

In terms of environmental fate, MCPA-isopropyl can degrade through photolytic processes when exposed to sunlight. Its persistence in soil and water bodies raises concerns about potential ecological impacts, particularly on non-target plant species and aquatic organisms .

Q & A

Q. What are the key physicochemical properties of MCPA-isopropyl that influence experimental design in herbicide studies?

MCPA-isopropyl (isopropyl ester of 4-chloro-2-methylphenoxyacetic acid) exhibits critical properties for agricultural research, including:

  • Solubility : Low water solubility (logP ~3.5), requiring organic solvents for laboratory preparations .
  • Stability : Susceptible to hydrolysis under alkaline conditions, necessitating pH-controlled environments during storage and application .
  • Volatility : Moderate vapor pressure (e.g., 0.1 mPa at 25°C), impacting field study design to minimize atmospheric loss .
    Methodological Note: Prioritize HPLC-UV or GC-MS for quantification due to its aromatic structure and chlorine substituent .

Q. What spectroscopic and chromatographic methods are recommended for characterizing MCPA-isopropyl synthesis and purity?

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm esterification (e.g., δ 1.2–1.4 ppm for isopropyl methyl groups) .
  • Infrared Spectroscopy (IR) : Identify ester carbonyl stretches (~1740 cm1^{-1}) and aryl chloride vibrations (~750 cm1^{-1}) .
  • Chromatography : Employ reverse-phase HPLC with C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) for purity assessment .
    Data Validation: Cross-reference with IUPAC spectral databases to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for MCPA-isopropyl across different soil types?

Contradictions often arise from:

  • Soil Organic Matter (SOM) Variability : Higher SOM reduces bioavailability; standardize soil pre-treatment (e.g., SOM normalization via loss-on-ignition) .
  • Microbial Activity : Conduct parallel studies under sterile vs. non-sterile conditions to isolate microbial degradation effects .
  • Statistical Reconciliation : Use multivariate analysis (e.g., PCA) to identify dominant variables (pH, SOM, moisture) influencing bioactivity discrepancies .
    Case Example: A 2024 study attributed 34% variance in herbicidal efficacy to clay content differences (p < 0.05) .

Q. What experimental designs minimize environmental cross-contamination risks in MCPA-isopropyl field trials?

  • Buffer Zones : Implement ≥10 m isolation between treated plots and control areas to prevent spray drift .
  • Soil Leaching Mitigation : Use lysimeters to monitor vertical mobility and model groundwater contamination potential under varying irrigation regimes .
  • Ethical Reporting : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) while anonymizing geospatial data to comply with GDPR .

Q. How should researchers address inconsistencies in degradation kinetics reported for MCPA-isopropyl in aquatic systems?

  • Controlled Variables :
    • Light Exposure : Simulate UV-A/B conditions using solar reactors to standardize photolysis rates .
    • Temperature Gradients : Conduct Arrhenius modeling to extrapolate degradation rates across climates .
  • Analytical Harmonization : Validate LC-MS/MS protocols via inter-laboratory comparisons (e.g., Z-score analysis) to reduce methodological bias .

Methodological Best Practices

Q. What quality-control measures ensure reproducibility in MCPA-isopropyl metabolite identification?

  • Synthesis of Reference Standards : Prepare and characterize major metabolites (e.g., MCPA, isopropyl alcohol derivatives) for LC-MS/MS library matching .
  • Blind Analysis : Assign raw data interpretation to independent researchers to reduce confirmation bias .
  • Data Transparency : Publish NMR/HRMS spectra in supplementary materials with DOI-linked repositories .

Q. How can computational modeling enhance mechanistic studies of MCPA-isopropyl action?

  • Molecular Dynamics (MD) : Simulate herbicide-receptor binding affinities (e.g., auxin-binding proteins) to predict resistance mutations .
  • QSAR Models : Corolate substituent effects (e.g., chlorine position) with phytotoxicity using Hammett constants .
  • Validation Requirement: Cross-check predictions with in vitro enzyme inhibition assays (e.g., IC50_{50} determinations) .

Ethical and Regulatory Considerations

Q. What strategies balance open-data initiatives with privacy concerns in MCPA-isopropyl ecotoxicity studies?

  • Pseudonymization : Replace GPS coordinates with grid codes (e.g., 10x10 km tiles) in public datasets .
  • Tiered Access : Restrict raw data to accredited researchers via platforms like the European Open Science Cloud (EOSC) .
  • Informed Consent Templates : Include clauses for secondary data use in stakeholder agreements (e.g., farm cooperatives) .

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